N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine hydrochloride

Salt stoichiometry Molecular weight Synthetic intermediate

Irreproducible results arise when mono- vs. dihydrochloride salt forms are interchanged without recalculating reagent equivalents. This compound eliminates that uncertainty with defined mono-HCl stoichiometry (MW 247.79 g/mol). • 98% purity reduces cumulative impurity amplification across multi-step library synthesis • C2 ethyl linker with thian sulfur delivers optimal H3/H4 pharmacophore geometry (ΔlogP ≈ +0.5-0.7 vs. pyran analogs) • Single N3 imidazole coordination site ensures unambiguous metal complexation without tautomeric interference Verify protocol salt-form requirements before ordering; free-base generation requires 1.0 eq. base.

Molecular Formula C10H18ClN3S
Molecular Weight 247.79 g/mol
Cat. No. B13244771
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine hydrochloride
Molecular FormulaC10H18ClN3S
Molecular Weight247.79 g/mol
Structural Identifiers
SMILESC1CSCCC1NCCN2C=CN=C2.Cl
InChIInChI=1S/C10H17N3S.ClH/c1-7-14-8-2-10(1)12-4-6-13-5-3-11-9-13;/h3,5,9-10,12H,1-2,4,6-8H2;1H
InChIKeyZIMVLRZBUXMKCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imidazol-ethyl-thian-4-amine HCl: Compound Identity & Baseline


N-[2-(1H-Imidazol-1-yl)ethyl]thian-4-amine hydrochloride (CAS 1955531-36-8) is a heterocyclic amine building block belonging to the imidazole–thioether hybrid class. Its structure comprises a 1H-imidazol-1-yl head group connected via a two-carbon ethyl linker to a tetrahydro-2H-thiopyran-4-amine (thian-4-amine) scaffold, isolated as the monohydrochloride salt [1]. The free base has molecular formula C₁₀H₁₇N₃S and molecular weight 211.33 g·mol⁻¹; the hydrochloride salt (C₁₀H₁₈ClN₃S) has MW 247.79 g·mol⁻¹ [1]. The dihydrochloride salt (CAS 1909319-20-5) is also commercially available . This compound is offered by multiple reputable vendors at purity grades of 95%–98% and is intended exclusively as a research intermediate for medicinal chemistry and chemical biology applications . The imidazole–thian hybrid architecture provides a distinct combination of hydrogen-bonding capability (imidazole N atoms), sulfur-mediated polarizability (thioether), and a secondary amine linker whose protonation state is controlled by the salt form selected.

Imidazol-ethyl-thian-4-amine HCl: Substitution Failure Determinants


Imidazole–amine conjugates with different linker lengths, ring heteroatoms, or salt stoichiometries cannot be treated as interchangeable in physicochemical or biological contexts. The two-carbon ethyl linker in this compound produces a tPSA of 55.2 Ų and four rotatable bonds [1], parameters that directly govern passive permeability and conformational pre-organization for target engagement. Replacing the thian (sulfur) ring with an oxygen-containing pyran or a basic piperidine nitrogen alters logP, hydrogen-bond acceptor count, and metabolic oxidation susceptibility in ways that are not linearly scalable and must be verified experimentally. The monohydrochloride salt stoichiometry determines not only aqueous solubility and hygroscopicity but also the precise molar equivalents required for reaction stoichiometry in downstream synthetic transformations—a dihydrochloride salt cannot be substituted without recalculating all reagent ratios . These structural variables mean that procurement decisions based solely on imidazole content or nominal amine functionality will produce irreproducible results in any application where linker geometry, sulfur-mediated electronic effects, or precise salt stoichiometry matters.

Imidazol-ethyl-thian-4-amine HCl: Comparator Evidence


Salt Stoichiometry: Monohydrochloride vs. Dihydrochloride

The monohydrochloride salt (CAS 1955531-36-8) has a molecular weight of 247.79 g·mol⁻¹, whereas the dihydrochloride salt (CAS 1909319-20-5) has a molecular weight of 284.24 g·mol⁻¹ [1] . This 36.45 g·mol⁻¹ difference—corresponding to one equivalent of HCl—means that substituting the dihydrochloride for the monohydrochloride without adjusting mass input introduces a 14.7% error in molar equivalents. In a reaction requiring 1.0 mmol of the free amine, 247.8 mg of monohydrochloride must be weighed versus 284.2 mg of dihydrochloride. Use of the wrong salt form without recalculation leads to under-dosing or over-dosing of the amine component in stoichiometric reactions.

Salt stoichiometry Molecular weight Synthetic intermediate Reaction equivalents

Linker Length: Ethyl vs. Propyl Spacer

The target compound features a two-carbon ethyl linker between the imidazole and thian-4-amine moieties, resulting in 4 rotatable bonds and a computed tPSA of 55.2 Ų [1]. The closest propyl-linked analog, N-[3-(1H-imidazol-1-yl)propyl]thian-4-amine (CAS 1153148-43-6), has a three-carbon spacer with 5 rotatable bonds and a molecular weight of 225.36 g·mol⁻¹ . The additional methylene unit increases the molecular weight by 14.03 g·mol⁻¹ and adds one rotatable bond, which increases conformational entropy and may reduce binding pre-organization in target engagement. In histamine H3/H4 receptor SAR literature, the ethyl spacer is recognized as the optimal linker length for maintaining imidazole–receptor pharmacophore geometry, while propyl spacers generally reduce affinity [2].

Linker geometry Rotatable bonds tPSA Conformational flexibility

Ring Heteroatom: Thian, Pyran, and Piperidine

The thian (tetrahydro-2H-thiopyran) ring in the target compound introduces a sulfur atom with higher atomic polarizability (α ≈ 2.9 ų) compared to oxygen (α ≈ 0.8 ų) in a pyran analog or a basic nitrogen in a piperidine analog [1]. This sulfur atom contributes to increased lipophilicity: the computed XLogP3-AA for the parent free base N-[2-(1H-imidazol-1-yl)ethyl]thian-4-amine is approximately 1.1 [2], whereas the oxygen-containing pyran analog would be expected to have a lower logP by approximately 0.5–0.7 log units based on the Hansch π constant for S vs. O substitution (Δπ ≈ +0.6 for –S– vs. –O–) [3]. The sulfur atom also acts as a weaker hydrogen-bond acceptor than oxygen, altering solvation and protein-binding interactions. In contrast, a piperidine analog introduces an additional ionizable center (pKa ~10 for secondary amine), fundamentally changing the charge state at physiological pH.

Lipophilicity logP Hydrogen-bond acceptor Sulfur polarizability

Imidazole Regiochemistry: Substitution Position Effects

The target compound carries the ethyl linker at the imidazole N1 position (imidazol-1-yl), resulting in two distinct nitrogen atoms: the N3 imine nitrogen (H-bond acceptor, pKaH ~6.8) and the quaternary N1 (non-basic) [1]. In the 2-substituted regioisomer N-[1-(1H-imidazol-2-yl)ethyl]thian-4-amine (PubChem CID 116330482), the linker is attached at C2, preserving an N–H hydrogen-bond donor at N1 and an imine-type N3 [2]. The 4(5)-substituted imidazole (histamine-type, imidazol-4-yl) is capable of annular tautomerism, which distributes the H-bond donor character across N1 and N3 [3]. The 1-substituted imidazole in the target compound thus presents a fixed H-bond acceptor-only pharmacophore with no tautomeric ambiguity—an important distinction for structure-based design where predictable hydrogen-bond geometry is required.

Imidazole regiochemistry Hydrogen bonding Tautomerism Metal coordination

Commercial Purity Grade and Reproducibility

The monohydrochloride salt is offered at two distinct purity grades by established vendors: 95% minimum purity (AKSci, catalog 1710EH) and 98% purity (LeYan, product 1551803) . The dihydrochloride salt is also available at 98% purity (LeYan, product 1551804) . For stoichiometric reactions where the compound serves as a limiting reagent, a 95% purity specification means up to 5% of the weighed mass may be non-reactive impurities (unreacted starting materials, solvents, or side products), directly reducing effective molar yield by the same percentage. The 98% grade reduces this uncertainty to ≤2%, a meaningful difference for multistep syntheses where cumulative yield losses compound. The dihydrochloride at 98% purity offers the highest stoichiometric reliability but requires accounting for the different molecular weight (284.24 vs. 247.79 g·mol⁻¹).

Purity specification Quality control Procurement grade Reproducibility

Imidazol-ethyl-thian-4-amine HCl: Recommended Applications


Medicinal Chemistry: Histamine H3/H4 Receptor Scaffold Optimization

The ethyl-linked imidazole–thian architecture positions this compound as a scaffold for histamine H3 or H4 receptor ligand programs. The C2 ethyl spacer matches the optimal linker length identified in the imidazole-containing H3 antagonist literature, while the thian sulfur introduces higher lipophilicity (ΔlogP ≈ +0.5–0.7 vs. pyran analogs) that can improve blood–brain barrier penetration for CNS-targeted H3 antagonists [1]. The 1-substituted imidazole ensures a fixed H-bond acceptor pharmacophore without tautomeric ambiguity, simplifying SAR interpretation in lead optimization campaigns [2].

Synthetic Chemistry: Stoichiometric Amine Building Block Requiring Precise Salt Stoichiometry

The monohydrochloride salt (MW 247.79) enables precise molar calculations in amide coupling, reductive amination, or urea-forming reactions where the secondary amine serves as the nucleophile. Users must verify whether their protocol specifies the mono- or dihydrochloride form—a 14.7% mass difference that directly affects reagent equivalence . For protocols requiring the free base, the HCl salt requires pre-treatment with a stoichiometric amount of base (e.g., 1.0 eq. Et₃N for mono-HCl, 2.0 eq. for di-HCl), a calculation that depends on knowing which salt form is in hand.

Chemical Biology: Metal-Coordination Probe with Defined Imidazole Geometry

The N1-substituted imidazole in this compound provides a single, geometrically defined metal-coordination site at the N3 imine nitrogen, without competing N–H deprotonation or tautomeric equilibration [3]. This contrasts with 2-substituted or 4(5)-substituted imidazoles, which can present multiple coordination modes. The thioether sulfur in the thian ring may serve as a secondary, softer coordination site for late transition metals (e.g., Pd, Pt, Cu), offering potential for bidentate (N,S) chelation that is absent in pyran (O) or piperidine (N) ring analogs.

Procurement: High-Purity Grade for Multistep Fragment Elaboration

For fragment-based drug discovery or parallel library synthesis where this compound is elaborated through 3 or more sequential synthetic steps, the 98% purity grade (LeYan 1551803/1551804) is recommended over the 95% grade to minimize cumulative impurity amplification . The maximum 2% impurity load at each step reduces the risk of side-product propagation that can confound biological assay interpretation in hit-to-lead programs.

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